Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1075221-06-5
VCID: VC7264269
InChI: InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3
SMILES: COC(=O)C1CCN(CC1)CC#C
Molecular Formula: C10H15NO2
Molecular Weight: 181.235

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

CAS No.: 1075221-06-5

Cat. No.: VC7264269

Molecular Formula: C10H15NO2

Molecular Weight: 181.235

* For research use only. Not for human or veterinary use.

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate - 1075221-06-5

Specification

CAS No. 1075221-06-5
Molecular Formula C10H15NO2
Molecular Weight 181.235
IUPAC Name methyl 1-prop-2-ynylpiperidine-4-carboxylate
Standard InChI InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3
Standard InChI Key AOBHXSNCRGTQOH-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC#C

Introduction

Chemical Identity and Structural Features

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is characterized by its unique substitution pattern on the piperidine ring. The propargyl group at the 1-position introduces a terminal alkyne functionality, while the methyl ester at the 4-position contributes to the compound’s polarity and potential interactions with biological targets . Key identifiers include:

PropertyValueSource
IUPAC Namemethyl 1-prop-2-ynylpiperidine-4-carboxylate
Molecular FormulaC10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_2
Molecular Weight181.235 g/mol
InChIKeyAOBHXSNCRGTQOH-UHFFFAOYSA-N
SMILESCOC(=O)C1CCN(CC1)CC#C

The propargyl group’s electron-deficient triple bond may participate in click chemistry reactions, enabling bioconjugation or further derivatization. The ester group at the 4-position is hydrolytically labile, suggesting potential prodrug applications if modified.

Structure-Activity Relationships and Comparative Analysis

Comparative analysis with methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate highlights the impact of substitution patterns on biological activity:

Feature1-Substituted Derivative4-Substituted Derivative
Substitution PositionPropargyl at N1, ester at C4Propargyl and ester both at C4
MAO SelectivityPredicted MAO-B preferenceMAO-A/MAO-B stereoselectivity
Synthetic AccessibilityRequires N-alkylationTandem C4 functionalization

The 1-substituted derivative’s linear propargyl group may enhance membrane permeability compared to the bulkier 4-substituted analog, potentially improving central nervous system bioavailability .

Physicochemical Properties and Drug-Likeness

Key physicochemical parameters inferred from structural analogs include:

  • LogP: Estimated at 1.2–1.8 (moderate lipophilicity).

  • Hydrogen Bonding: Two acceptors (ester carbonyl, piperidine nitrogen) and no donors .

  • Solubility: Likely low aqueous solubility due to the ester and alkyne groups; formulation may require cosolvents .

These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential pending metabolic stability studies.

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop one-pot methodologies to streamline synthesis and improve yields.

  • In Vitro Profiling: Evaluate MAO inhibition, cytochrome P450 interactions, and cytotoxicity in neuronal cell lines .

  • Prodrug Development: Explore hydrolyzable ester analogs for enhanced pharmacokinetics .

  • Structural Analog Synthesis: Investigate substituents at the 2- and 3-positions to refine MAO isoform selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator